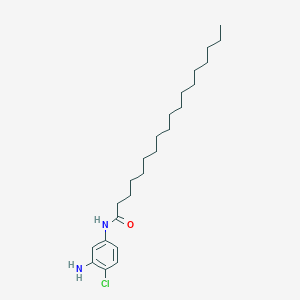

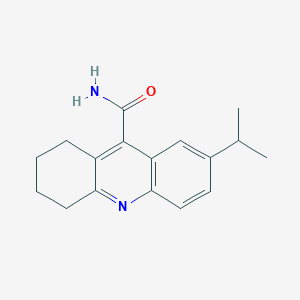

![molecular formula C23H24ClN3O3S B11938282 (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)

(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Foliglurax hydrochloride is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). It is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . This compound has shown potential in reducing motor disability and alleviating levodopa-induced dyskinesia in preclinical models .

Métodos De Preparación

The synthesis of Foliglurax hydrochloride involves several steps. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound’s synthesis likely involves standard organic synthesis techniques, including the use of protective groups and purification steps.

Análisis De Reacciones Químicas

Foliglurax hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Substitution: The morpholine ring in Foliglurax can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Foliglurax hydrochloride has several scientific research applications:

Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.

Biology: The compound is used to investigate the role of mGluR4 in various biological processes.

Industry: The compound’s ability to modulate glutamate receptors makes it a candidate for developing new treatments for neurological disorders.

Mecanismo De Acción

Foliglurax hydrochloride exerts its effects by positively modulating the metabotropic glutamate receptor 4 (mGluR4). This modulation leads to the inhibition of glutamate release, normalizing neuronal activity in the basal ganglia . The compound’s neuroprotective effects are attributed to its ability to reduce inflammation and protect dopaminergic neurons .

Comparación Con Compuestos Similares

Foliglurax hydrochloride is unique in its high selectivity and potency as a positive allosteric modulator of mGluR4. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as:

ADX88178: Another mGluR4 positive allosteric modulator with potential therapeutic effects in Parkinson’s disease.

VU0155041: A compound that modulates mGluR4 and has shown promise in preclinical studies.

Foliglurax hydrochloride stands out due to its high brain penetration and specific targeting of mGluR4, making it a promising candidate for treating neurological disorders .

Propiedades

Fórmula molecular |

C23H24ClN3O3S |

|---|---|

Peso molecular |

458.0 g/mol |

Nombre IUPAC |

(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19-; |

Clave InChI |

LOBGNYCFXPNFJB-VQFXXQHUSA-N |

SMILES isomérico |

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4.Cl |

SMILES canónico |

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

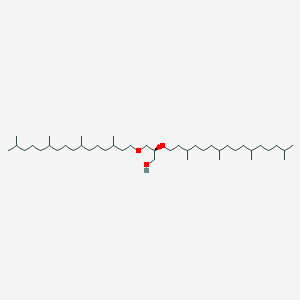

![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)

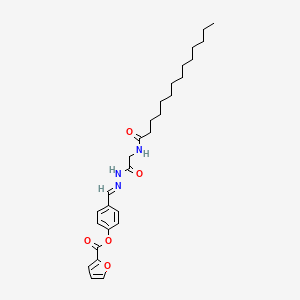

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)

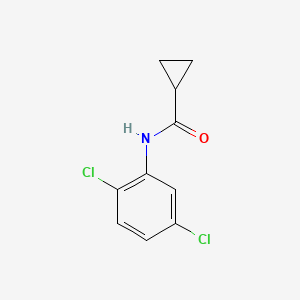

![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)

![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)